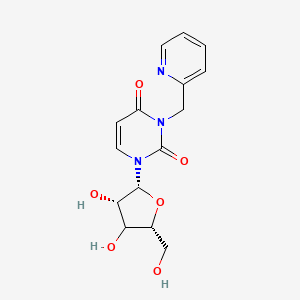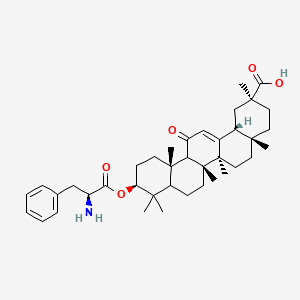
Anticancer agent 58
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 58 is a compound known for its inhibitory activity against various cancer cell lines, particularly A549 and T24 cells. It has shown promising results in promoting apoptosis through the activation of caspase 3, caspase 8, and caspase 9, and elevating levels of calcium ions and reactive oxygen species within cancer cells . This compound has also demonstrated significant tumor growth suppression in mouse xenograft models .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 58 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The specific synthetic routes and reaction conditions are proprietary and may vary depending on the desired purity and yield of the final product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and reproducibility .
化学反应分析
Types of Reactions
Anticancer agent 58 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines, thiols
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
科学研究应用
Anticancer agent 58 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
Medicine: Explored as a potential therapeutic agent for treating various types of cancer, including lung and bladder cancer.
Industry: Utilized in the development of new anticancer drugs and formulations .
作用机制
Anticancer agent 58 exerts its effects by inducing apoptosis through the activation of caspase 3, caspase 8, and caspase 9. It also increases the levels of calcium ions and reactive oxygen species within cancer cells, leading to mitochondrial membrane potential reduction and cell death . The molecular targets and pathways involved include the intrinsic and extrinsic apoptotic pathways, as well as the regulation of calcium ion homeostasis and oxidative stress .
相似化合物的比较
Similar Compounds
Benzimidazole derivatives: Known for their anticancer activity due to their structural similarity to nucleosides and ability to bind to various drug targets
Anthraquinones: Exhibit anticancer properties by inhibiting cancer cell proliferation, invasion, and metastasis.
Copper(II) complexes: Show potential as anticancer agents by generating reactive oxygen species and inducing selective cytotoxicity in cancer cells.
Uniqueness of Anticancer agent 58
This compound is unique in its ability to activate multiple caspases and elevate both calcium ions and reactive oxygen species within cancer cells. This multi-targeted approach enhances its efficacy in inducing apoptosis and suppressing tumor growth .
属性
分子式 |
C39H55NO5 |
|---|---|
分子量 |
617.9 g/mol |
IUPAC 名称 |
(2S,4aS,6aS,6bR,10S,12aS,14bR)-10-[(2S)-2-amino-3-phenylpropanoyl]oxy-2,4a,6a,6b,9,9,12a-heptamethyl-13-oxo-3,4,5,6,6a,7,8,8a,10,11,12,14b-dodecahydro-1H-picene-2-carboxylic acid |
InChI |
InChI=1S/C39H55NO5/c1-34(2)29-13-16-39(7)31(37(29,5)15-14-30(34)45-32(42)27(40)21-24-11-9-8-10-12-24)28(41)22-25-26-23-36(4,33(43)44)18-17-35(26,3)19-20-38(25,39)6/h8-12,22,26-27,29-31H,13-21,23,40H2,1-7H3,(H,43,44)/t26-,27-,29?,30-,31?,35+,36-,37-,38+,39+/m0/s1 |
InChI 键 |
AKNRCGWEZNOPSR-LVNVCUIDSA-N |
手性 SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC(=O)C4[C@]5(CC[C@@H](C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)OC(=O)[C@H](CC6=CC=CC=C6)N)C)(C)C(=O)O |
规范 SMILES |
CC1(C2CCC3(C(C2(CCC1OC(=O)C(CC4=CC=CC=C4)N)C)C(=O)C=C5C3(CCC6(C5CC(CC6)(C)C(=O)O)C)C)C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


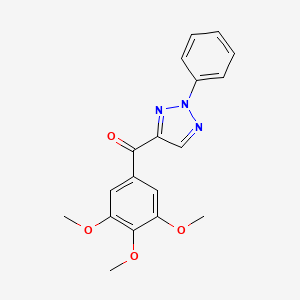



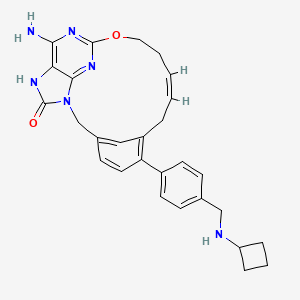
![1-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[[di(propan-2-yl)amino]-methylphosphanyl]oxy-3-methoxyoxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12399918.png)

![(3E,5E,7R,8S,10S,11E,13S,14R,15S,17S,20R,21S,22S)-22-[(2S,3Z)-hexa-3,5-dien-2-yl]-8,10,14,20-tetrahydroxy-7,13,15,17,21-pentamethyl-1-oxacyclodocosa-3,5,11-trien-2-one](/img/structure/B12399930.png)

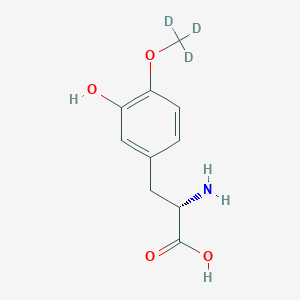
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-5-methoxypyrimidine-2,4-dione](/img/structure/B12399950.png)

![4-({N-[2-(benzylamino)-2-oxoethyl]-4-(dimethylamino)benzamido}methyl)-3-fluoro-N-hydroxybenzamide](/img/structure/B12399970.png)
